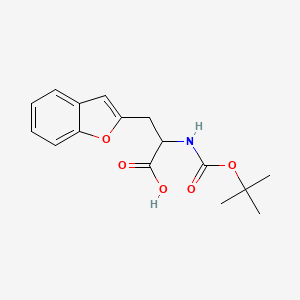

3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that features a benzofuran ring attached to a propanoic acid moiety, with a tert-butoxycarbonyl (Boc) protected amino group

Propriétés

IUPAC Name |

3-(1-benzofuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-16(2,3)22-15(20)17-12(14(18)19)9-11-8-10-6-4-5-7-13(10)21-11/h4-8,12H,9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPUGZRSSXYLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Propanoic Acid Moiety: The benzofuran ring is then coupled with a propanoic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium bicarbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of chemical reactions:

Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate.

Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

Oxidation: Benzofuran-2-carboxylic acid.

Reduction: 3-(Benzofuran-2-yl)-2-amino-1-propanol.

Substitution: 3-(Benzofuran-2-yl)-2-amino-propanoic acid.

Applications De Recherche Scientifique

3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzofuran ring can engage in π-π interactions, while the amino group can form hydrogen bonds with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Benzofuran-2-yl)-2-amino-propanoic acid: Lacks the Boc protection, making it more reactive.

3-(Benzofuran-2-yl)-2-hydroxy-propanoic acid: Contains a hydroxyl group instead of an amino group.

3-(Benzofuran-2-yl)-2-methyl-propanoic acid: Has a methyl group instead of an amino group.

Uniqueness

3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a versatile intermediate in organic synthesis.

Activité Biologique

3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, with CAS number 206353-29-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of 3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is , with a molecular weight of approximately 291.30 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing benzofuran derivatives exhibit significant anticancer activity. For instance, research has shown that benzofuran-based compounds can inhibit the growth of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives similar to 3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid effectively reduced cell viability in human cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Compounds with benzofuran structures are also noted for their anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in the context of chronic inflammatory diseases where cytokine overproduction plays a crucial role.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been found to interact with enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis. For example, studies on related compounds indicate that they can inhibit fatty acid synthase (FASN), an enzyme critical in lipid biosynthesis, suggesting a possible application in metabolic disorders.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of several benzofuran derivatives, including 3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased caspase activity and PARP cleavage.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | 12.5 | MCF-7 |

| Benzofuran derivative A | 15.0 | MCF-7 |

| Benzofuran derivative B | 10.0 | MCF-7 |

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of similar benzofuran derivatives revealed that treatment with these compounds significantly reduced TNF-alpha levels in LPS-stimulated macrophages. This study highlighted the potential for these compounds in treating inflammatory diseases.

| Treatment | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 1500 |

| Compound A | 800 |

| Compound B | 600 |

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of 3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid to various target proteins associated with cancer and inflammation. These studies suggest strong interactions with active sites of relevant enzymes, indicating potential for further development as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.